molecular formula C2H6ClF2NO B1390486 O-(2,2-Difluoroethyl)hydroxylamine hydrochloride CAS No. 1010097-82-1

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

Cat. No. B1390486
CAS RN: 1010097-82-1
M. Wt: 133.52 g/mol
InChI Key: ZIUYOJCOLYHLLG-UHFFFAOYSA-N
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Description

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride, also known as DEFH, is a chemical compound that has recently gained significant interest in the scientific community due to its potential applications in various fields. It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular formula of O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is C2H6ClF2NO . The InChI code is 1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H . The molecular weight is 133.53 .


Physical And Chemical Properties Analysis

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

1. Environmental Chemistry and Photo-Oxidation Studies

O-(2,2-Difluoroethyl)hydroxylamine hydrochloride and its derivatives have been applied in environmental chemistry, particularly in studying the photo-oxidation of organic compounds. For example, Alvarez et al. (2009) employed O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in the quantification of 1,4-dicarbonyl products in the photo-oxidation of furan and its derivatives, highlighting its role in atmospheric chemistry (Alvarez et al., 2009).

2. Synthesis of Organic Compounds

This compound is integral in synthesizing various organic compounds. Kumar et al. (2006) demonstrated its use in producing 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines, which are valuable in organic chemistry (Kumar et al., 2006). Additionally, Li et al. (2006) found that it facilitates the synthesis of oximes from aldehydes and ketones under ultrasound irradiation, offering a method with milder conditions and higher yields (Ji-tai Li et al., 2006).

3. Analytical Chemistry Applications

In analytical chemistry, this compound aids in the measurement of oxygenated organic compounds in environmental and biological samples. Spaulding and Charles (2002) discussed its use in derivatization methods for analyzing atmospheric photooxidation products (Spaulding & Charles, 2002).

4. Generation of Reactive Oxygen Species

The compound is also relevant in studies related to the production of reactive oxygen species. Chen et al. (2015) reported its role in generating hydroxyl radicals from hydrogen peroxide, which is significant in environmental chemistry (Chen et al., 2015).

5. Nanotechnology and Material Science

In material science, especially nanotechnology, this compound has been utilized for preparing high-quality reduced graphene oxide, as shown by Mao et al. (2011), who developed a one-step approach to prepare single-layer reduced graphene oxide suspensions and films (Mao et al., 2011).

6. Photobiology

In photobiology, Dyukova and Druzhko (2010) explored its use in the photoinduced hydroxylaminolysis process in different bacteriorhodopsin-based media, contributing to the understanding of photochemical reactions (Dyukova & Druzhko, 2010).

Safety and Hazards

The safety information for O-(2,2-Difluoroethyl)hydroxylamine hydrochloride includes several hazard statements: H303, H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

O-(2,2-difluoroethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUYOJCOLYHLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669747
Record name O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1010097-82-1
Record name Hydroxylamine, O-(2,2-difluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010097-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
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O-(2,2-Difluoroethyl)hydroxylamine hydrochloride

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